tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate: is a synthetic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of the tert-butyl group and the ketone functionality at the 7-position adds to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a ketone precursor, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Its spirocyclic structure can be used to create molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate
Uniqueness: tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl group at the 5-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H21NO3 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-13(8-14)9(15)6-12(13,4)5/h6-8H2,1-5H3 |
InChI Key |
ARYKVDHUHXGYQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C12CN(C2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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